Geninthiocin
Overview
Description
Geninthiocin is a thiopeptide antibiotic characterized by a 35-membered macrocyclic core moiety. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae . Thiopeptides like this compound are ribosomally synthesized and post-translationally modified peptides, widely distributed in various genera such as Streptomyces, Nocardia, and Micrococcus .
Scientific Research Applications
Geninthiocin has a wide range of scientific research applications:
Future Directions
Mechanism of Action
Target of Action
Geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus , Bacillus subtilis , Mycobacterium smegmatis , and Micrococcus luteus . These bacteria are the primary targets of this compound.
Mode of Action
It is known that thiopeptides, the class of antibiotics to which this compound belongs, act by binding tightly to the prokaryotic ribosome and inhibiting translation . This compound is also known as an activating agent for transcription of the tip A promoter in streptomycetes .
Biochemical Pathways
As a thiopeptide, it is known to inhibit protein synthesis in bacteria, which can disrupt numerous downstream cellular processes .
Result of Action
The result of this compound’s action is the inhibition of growth in targeted gram-positive bacteria. By binding to the prokaryotic ribosome and inhibiting protein synthesis, this compound disrupts essential cellular processes, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Geninthiocin interacts with various biomolecules in biochemical reactions. It is a member of the ribosomally synthesized and post-translationally modified peptide family of natural products . This compound is characterized by a highly modified macrocycle possessing a central pyridine, hydroxypyridine, or dehydropiperidine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits potent activity against Gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . It also shows cytotoxicity against A549 human lung carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, this compound has shown promising results in preliminary studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geninthiocin is typically isolated from soil-derived Streptomyces species using the one strain-many compounds (OSMAC) strategy . The structures and absolute configurations of this compound derivatives are elucidated through extensive spectroscopic analyses and Marfey’s method .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Geninthiocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various this compound derivatives with modified tail moieties, such as geninthiocins C and D .
Comparison with Similar Compounds
Thiostrepton: A thiopeptide with a 26-membered macrocyclic core, used as a veterinary antibiotic.
Nosiheptide: Another 26-membered thiopeptide, known for its use as an animal feed additive.
Berninamycin: A 35-membered thiopeptide similar to geninthiocin, with variations in amino acid substitutions.
Uniqueness: this compound is unique due to its specific amino acid substitutions, which confer distinct biological activities compared to other thiopeptides. Its potent activity against Gram-positive bacteria and its antiviral properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIXQXFKIJDIV-KKMKTNMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H49N15O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-27-9 | |
Record name | Geninthiocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?
A1: this compound demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that this compound might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.
Q2: What is the chemical structure of this compound and how has this been elucidated?
A2: this compound belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of this compound was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].
Q3: Have any structural analogs of this compound been discovered and what do they reveal about structure-activity relationships?
A3: Yes, several this compound analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of this compound, guiding future efforts to optimize its potency and spectrum of activity.
Q4: What experimental evidence supports the proposed interaction between this compound and its target protein in MRSA?
A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of this compound in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between this compound and Homogentisate 1,2-dioxygenase.
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